2'-去(1-羟基-1-甲基乙基)-2'-甲羧蒙特鲁司特

描述

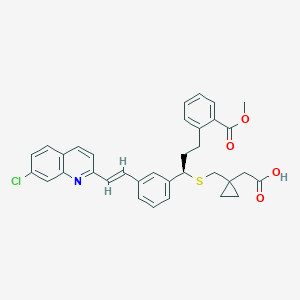

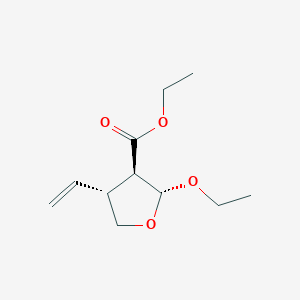

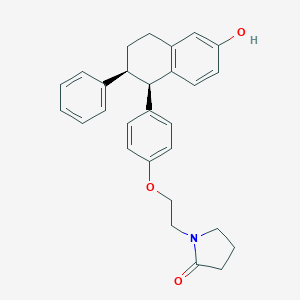

“2’-Des(1-hydroxy-1-methylethyl)-2’-methycarboxy Montelukast” is an impurity of Montelukast Sodium . Montelukast Sodium is a leukotriene receptor antagonist (LTRA) used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies .

Physical And Chemical Properties Analysis

The compound appears as a pale yellow to yellow solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学研究应用

阿尔茨海默病中的神经保护作用

蒙特鲁司特,一种半胱氨酰白三烯受体 1 拮抗剂,在神经保护应用中显示出有希望的结果。赖等人 (2014) 的一项研究证明了其在改善小鼠淀粉样蛋白-β 诱导的记忆损伤方面的有效性,表明其作为阿尔茨海默病新治疗策略的潜力 (赖等人,2014).

肺纤维化治疗

还发现蒙特鲁司特可以减少肺纤维化。出云、近藤和永井 (2007) 观察到它抑制炎症过程和减轻小鼠博来霉素诱导的肺纤维化的能力,表明其作为间质性肺纤维化患者治疗的潜力 (出云、近藤和永井,2007).

胃保护和抗氧化作用

邓吉兹等人 (2007) 强调了蒙特鲁司特对大鼠吲哚美辛诱导的胃溃疡的胃保护作用,将这些作用归因于其对氧化损伤的改善 (邓吉兹等人,2007).

哮喘治疗的增强药物递送

帕特尔、拉希德和阿赫桑 (2017) 的研究表明,将蒙特鲁司特封装在基于聚(乳酸-乙醇酸)的可吸入大孔隙颗粒中,增加了其在肺中的可用性,为哮喘治疗提供了潜在的改善 (帕特尔、拉希德和阿赫桑,2017).

加速烧伤伤口愈合

图尔泰等人 (2010) 发现,蒙特鲁司特单独或与局部抗生素联合使用,有效地加速了大鼠模型中的烧伤伤口愈合 (图尔泰等人,2010).

哮喘治疗的双重药物递送

帕特尔、拉希德、古普塔和阿赫桑 (2017) 开发了含有蒙特鲁司特和低分子量肝素的可吸入颗粒,证明了对哮喘大鼠肺部强有力的抗炎反应,为哮喘提供了一种新的联合疗法 (帕特尔、拉希德、古普塔和阿赫桑,2017).

属性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO4S/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38)/b14-9+/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMXWBDOMBDOJN-JLBZDQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234345 | |

| Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast | |

CAS RN |

851755-56-1 | |

| Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851755561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-DES(1-HYDROXY-1-METHYLETHYL)-2'-METHYCARBOXY MONTELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW20633YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)

![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)